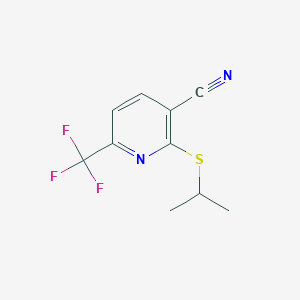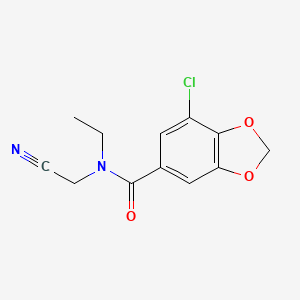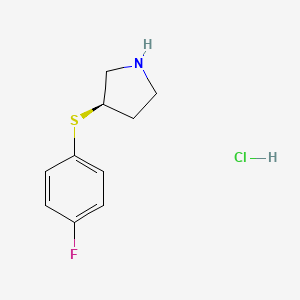
1,2,3,4-Tetrahydroisoquinolin-8-ylmethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydroisoquinolin-8-ylmethanol;hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiglioma Activity : Biaryl 1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their selective blocking effect on the growth of C6 glioma while sparing normal astrocytes. This suggests potential clinical utility in treating gliomas and other tumor cell lines (Mohler et al., 2006).
Anticancer Agents : Substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their anticancer activity on breast cancer cell lines. The compounds showed promising cytotoxicity, indicating their potential as anticancer agents (Redda et al., 2010).
Organic Synthesis Intermediate : 1,2,3,4-Tetrahydroisoquinoline compounds serve as important intermediates in organic synthesis. Novel processes have been developed to improve the synthesis yield and efficiency of these compounds (Ta, 2013).
Catalytic Asymmetric Synthesis : Tetrahydroisoquinolines are pivotal in natural products and have applications as chiral scaffolds in asymmetric catalysis. Recent strategies for synthesizing these compounds have expanded their bioactivity and application scope (Liu et al., 2015).
Local Anesthetic and Acute Toxicity Studies : Isoquinoline alkaloids, including tetrahydroisoquinoline derivatives, have been studied for their local anesthetic activity and acute toxicity. These studies help in understanding the pharmacodynamic and pharmacokinetic properties of these compounds (Azamatov et al., 2023).
Multicomponent Reactions for Functionalization : Research has focused on the C(1)-functionalization of tetrahydroisoquinolines using multicomponent reactions, expanding the potential applications of these compounds in various biological activities (Kaur & Kumar, 2020).
Analgesic and Anti-Inflammatory Effects : Certain tetrahydroisoquinoline compounds have been investigated for their analgesic and anti-inflammatory properties, suggesting their potential use as non-narcotic analgesics (Rakhmanova et al., 2022).
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-8-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-7-9-3-1-2-8-4-5-11-6-10(8)9;/h1-3,11-12H,4-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEVMBXOZPUEHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxyphenyl]acetamide](/img/structure/B2507833.png)


![3-{[1-(Cyclopropylmethyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2507836.png)

![9-(2,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2507838.png)


![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B2507844.png)
![2-[[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]disulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B2507845.png)
